4-nitrophenyl beta-D-galactofuranoside
Overview
Description
4-nitrophenyl beta-D-galactofuranoside is a synthetic compound used primarily as a substrate in enzymatic studies. It is particularly useful in the study of beta-D-galactofuranosidases, enzymes that hydrolyze the beta-D-galactofuranosyl bond. This compound is significant in the field of biochemistry and microbiology due to its role in understanding the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in various microorganisms .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl Beta-D-Galactofuranoside, also known as 4-Nitrophenylgalactofuranoside, is the enzyme β-D-Galactofuranosidase . This enzyme is responsible for the degradation of Galactofuranosyl (Galf) containing glycoconjugates in certain species .
Mode of Action
This compound acts as a substrate for β-D-Galactofuranosidase . The enzyme cleaves the compound, releasing a galactose residue . This interaction results in the degradation of Galf-containing glycoconjugates .
Biochemical Pathways
The action of this compound affects the metabolic pathways involving Galf-containing glycoconjugates . These glycoconjugates are constituents of microorganisms, some of which are pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus . The degradation of these glycoconjugates by β-D-Galactofuranosidase, facilitated by this compound, can disrupt the normal functioning of these organisms .
Pharmacokinetics
Given its role as a substrate for β-d-galactofuranosidase, it can be inferred that the compound is likely to be metabolized by this enzyme .
Result of Action
The action of this compound results in the degradation of Galf-containing glycoconjugates . This can have significant molecular and cellular effects, particularly in the microorganisms that contain these glycoconjugates . The disruption of these glycoconjugates can potentially inhibit the growth and survival of these organisms .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The optimal pH for the action of the β-D-Galactofuranosidase enzyme, which metabolizes the compound, is 5.5 . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl Beta-D-Galactofuranoside interacts with several enzymes and proteins. For instance, it exhibits activity for β-D-galactofuranosidase (Gal f -ase) in culture supernatants . This enzyme is able to release galactose residue from galactomannan prepared from the filamentous fungus Aspergillus fumigatus . The interaction between this compound and these enzymes is crucial for its role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. For example, it has been found to interact with β-D-galactofuranosidase
Preparation Methods
The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves several steps. One common method includes the acetylation of galactose followed by the introduction of the 4-nitrophenyl group. The process typically involves stirring galactose in pyridine at elevated temperatures, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography .
Chemical Reactions Analysis
4-nitrophenyl beta-D-galactofuranoside undergoes various chemical reactions, primarily hydrolysis. The hydrolysis reaction is catalyzed by beta-D-galactofuranosidases, resulting in the release of 4-nitrophenol and beta-D-galactofuranose. This reaction is commonly used to study the activity of beta-D-galactofuranosidases in different microorganisms .
Scientific Research Applications
4-nitrophenyl beta-D-galactofuranoside is widely used in scientific research, particularly in the study of enzymatic activity. It serves as a substrate for beta-D-galactofuranosidases, allowing researchers to measure the enzyme’s activity by detecting the release of 4-nitrophenol. This compound is also used in the study of the metabolism and biosynthesis of galactofuranose-containing glycoconjugates in pathogenic microorganisms such as Mycobacteria, Trypanosoma cruzi, and Aspergillus fumigatus .
Comparison with Similar Compounds
4-nitrophenyl beta-D-galactofuranoside is similar to other nitrophenyl glycosides, such as 4-nitrophenyl beta-D-galactopyranoside and 4-nitrophenyl alpha-D-galactopyranoside. it is unique in its specificity for beta-D-galactofuranosidases, making it a valuable tool for studying these enzymes. Other similar compounds include 4-nitrophenyl alpha-D-galactofuranoside and 4-nitrophenyl beta-D-glucopyranoside, which are used to study different glycosidases .
Properties
IUPAC Name |
(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQNVZDXEMOJCW-PZWNZHSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905638 | |
Record name | 4-Nitrophenyl hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100645-45-2 | |
Record name | 4-Nitrophenylgalactofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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